1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride
CAS No.: 220247-71-2
Cat. No.: VC2676854
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220247-71-2 |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |
Standard InChI Key | AAOPPOUJUYGRIN-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=CC(=C2)C(=O)O.Cl |
Canonical SMILES | C1CNCC2=C1C=CC(=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride belongs to the tetrahydroisoquinoline family, which features a partially hydrogenated isoquinoline core structure. The compound contains a carboxylic acid group at position 7 of the aromatic ring and exists as a hydrochloride salt. The tetrahydroisoquinoline scaffold consists of a benzene ring fused to a partially saturated six-membered heterocyclic ring containing a nitrogen atom. This structural configuration contributes to its unique chemical reactivity and potential biological interactions. The compound's structure enables it to participate in various chemical reactions, particularly those involving the carboxylic acid group and the secondary amine functionality.
Identification Parameters
The compound can be uniquely identified through multiple chemical identifiers as detailed in Table 1. These parameters allow for precise identification and differentiation from related compounds within chemical databases and research literature.
Table 1: Identification Parameters of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride
Parameter | Value |
---|---|
IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride |
CAS Number | 220247-71-2 |
Molecular Formula | C₁₀H₁₂ClNO₂ |
Canonical SMILES | C1CNCC2=C1C=CC(=C2)C(=O)O.Cl |
InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |
InChI Key | AAOPPOUJUYGRIN-UHFFFAOYSA-N |
Exact Mass | 213.05600 |
Physicochemical Properties
Physical Properties
The physical properties of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride provide crucial information for handling, storage, and application in research settings. The compound is characterized by a high boiling point, indicating strong intermolecular forces likely attributed to hydrogen bonding capabilities of the carboxylic acid group and the ionic interactions of the hydrochloride salt. These properties influence its solubility profile, with expected good solubility in polar solvents due to its ionic nature. The compound's thermal stability is reflected in its high flash point, making it relatively safe to handle under standard laboratory conditions when proper safety protocols are observed.
Table 2: Physical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride
Property | Value |
---|---|
Molecular Weight | 213.66 g/mol |
Physical State | Solid at standard conditions |
Boiling Point | 359.7 °C at 760 mmHg |
Flash Point | 171.4 °C |
Vapor Pressure | 8.41E-06 mmHg at 25°C |
Chemical Properties
The chemical properties of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride are largely determined by its functional groups: the carboxylic acid, the secondary amine in the tetrahydroisoquinoline ring, and its existence as a hydrochloride salt. The carboxylic acid group can participate in typical reactions including esterification, amide formation, and acid-base reactions. The secondary amine, though partially hindered within the ring structure, can potentially undergo N-alkylation and acylation reactions under appropriate conditions. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous environments compared to its free base form, which is advantageous for many research applications.
Table 3: Chemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid Hydrochloride
Property | Value |
---|---|
LogP | 2.16130 |
PSA (Polar Surface Area) | 49.33000 Ų |
Hydrogen Bond Donors | 2 (carboxylic acid, protonated amine) |
Hydrogen Bond Acceptors | 3 (carboxylic acid carbonyl and hydroxyl, amine) |
Reactive Groups | Carboxylic acid, secondary amine (as salt) |
Comparative Analysis with Related Compounds
Structural Relationships
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride belongs to the broader tetrahydroisoquinoline family, which includes various substituted derivatives with different functional groups at various positions. A notable structural relative is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Porretine), which differs in the position of the carboxylic acid group (position 3 versus position 7). This positioning significantly alters the compound's properties and potential applications. Other related compounds include 7-chloro-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline, which feature halogen substitutions at the 7-position instead of a carboxylic acid group. These structural relationships provide context for understanding the unique characteristics of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride within its chemical family.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |
---|---|---|---|
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid HCl | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at position 7 |
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | Carboxylic acid at position 3 |
7-Chloro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀ClN | 167.64 | Chlorine substituent at position 7 |
7-Bromo-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀BrN | 212.09 | Bromine substituent at position 7 |
Analytical Considerations
Spectroscopic Characteristics
Based on its structure, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride would exhibit characteristic spectroscopic features that facilitate its identification and purity assessment. In infrared (IR) spectroscopy, strong absorption bands would be expected for the carboxylic acid C=O stretching (typically around 1700-1725 cm⁻¹) and O-H stretching (broad band around 2500-3300 cm⁻¹). The protonated amine salt would also show characteristic N-H stretching bands. In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would display characteristic chemical shifts and coupling patterns, while the tetrahydroisoquinoline ring protons would appear at higher field. Mass spectrometry would likely show a molecular ion peak corresponding to the free base form (M-HCl) and fragmentation patterns characteristic of the tetrahydroisoquinoline scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume